molecular formula C23H13Cl4NO3 B15045272 3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide

3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide

Cat. No.: B15045272
M. Wt: 493.2 g/mol
InChI Key: VSNGHNOLUXGRNF-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dichlorobenzamide family, which is characterized by the presence of multiple chlorine atoms attached to a benzamide core. The compound has applications in various fields, including chemistry, biology, and medicine, due to its distinctive chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds. This reaction is carried out in N,N-dimethylformamide (DMF) solution at elevated temperatures, usually around 60°C . The process involves multiple steps, including the preparation of intermediates such as 3,5-dichlorobenzonitrile, which is then converted to 3,5-dichlorobenzoyl chloride before reacting with the arylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated anilines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of a naphthalene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H13Cl4NO3

Molecular Weight

493.2 g/mol

IUPAC Name

3,5-dichloro-N-[5-chloro-2-(1-chloronaphthalen-2-yl)oxyphenyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H13Cl4NO3/c24-13-6-8-19(31-20-7-5-12-3-1-2-4-15(12)21(20)27)18(11-13)28-23(30)16-9-14(25)10-17(26)22(16)29/h1-11,29H,(H,28,30)

InChI Key

VSNGHNOLUXGRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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